potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide
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Overview
Description
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[222]octan-1-yl]boranuide is a complex organoboron compound It is characterized by the presence of a trifluoroborate group attached to a bicyclo[222]octane structure, which is further functionalized with a methoxycarbonyl group
Preparation Methods
The synthesis of potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide typically involves multi-step organic reactions. The starting materials often include bicyclo[2.2.2]octane derivatives, which undergo functionalization to introduce the methoxycarbonyl group. Subsequent reactions involve the introduction of the trifluoroborate group through boron-based reagents under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The trifluoroborate group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It may be used in the development of advanced materials and catalysts due to its boron-containing structure.
Mechanism of Action
The mechanism of action of potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide involves its interaction with molecular targets through its boron and trifluoroborate groups. These interactions can influence various biochemical pathways, depending on the specific application. The compound’s effects are mediated by its ability to form stable complexes with other molecules, thereby modulating their activity.
Comparison with Similar Compounds
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide can be compared with other boron-containing compounds such as:
Potassium trifluoroborate: Similar in containing a trifluoroborate group but lacks the bicyclo[2.2.2]octane structure.
Methoxycarbonyl-substituted boranes: These compounds share the methoxycarbonyl group but differ in their overall structure. The uniqueness of this compound lies in its combination of the bicyclo[2.2.2]octane core with the trifluoroborate and methoxycarbonyl functionalities, which imparts distinct chemical and physical properties.
Properties
CAS No. |
2762307-30-0 |
---|---|
Molecular Formula |
C10H15BF3KO2 |
Molecular Weight |
274.1 |
Purity |
95 |
Origin of Product |
United States |
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